molecular formula C14H20Cl2N2O B14798452 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide

2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide

Cat. No.: B14798452
M. Wt: 303.2 g/mol
InChI Key: LWDOASLJBLCVNY-UHFFFAOYSA-N
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Description

2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes an amino group, a dichlorophenyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of the 3,4-dichlorophenyl intermediate. This can be achieved through the chlorination of a suitable phenyl precursor under controlled conditions.

    Amination Reaction: The dichlorophenyl intermediate is then subjected to an amination reaction to introduce the amino group. This step often involves the use of ammonia or an amine derivative as the nitrogen source.

    Coupling with Butanamide: The final step involves coupling the aminated dichlorophenyl intermediate with a butanamide derivative. This can be achieved through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Chemistry: The compound is explored for its potential use as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
  • 2-amino-N-[(3,5-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
  • 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-methyl-3-methylbutanamide

Uniqueness

2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and butanamide functional groups

Properties

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.2 g/mol

IUPAC Name

2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)12(16)7-10/h5-7,9,13H,4,8,17H2,1-3H3

InChI Key

LWDOASLJBLCVNY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N

Origin of Product

United States

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